1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid 1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20389342
InChI: InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)
SMILES:
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC20389342

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid -

Specification

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Standard InChI Key FOTBJYSXNXESMQ-UHFFFAOYSA-N
Canonical SMILES CC1CC1(C(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Basic Properties

Structural and Molecular Characteristics

1-[(tert-Butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid features a cyclopropane ring system fused to a carboxylic acid group and a Boc-protected amine. The cyclopropane ring introduces significant ring strain, which influences reactivity, while the Boc group enhances solubility and stability during synthetic transformations . Key molecular parameters include:

PropertyValue
Molecular FormulaC10H16O4\text{C}_{10}\text{H}_{16}\text{O}_{4}
Molecular Weight200.23 g/mol
CAS Number1535209-99-4
Boiling PointNot reported
Melting PointNot reported

The absence of reported boiling and melting points in available literature suggests that the compound is typically handled in solution or as a solid intermediate rather than in isolated crystalline form .

Spectroscopic Data

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 1-[(tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid is achieved through cyclopropanation followed by Boc protection. A notable method involves:

  • Cyclopropanation: Reaction of a diene or alkene with a carbene precursor (e.g., dibromocarbene) to form the cyclopropane ring . For example, 2,2-dibromo-1-methylcyclopropanecarboxylic acid can be synthesized via dibromocarbene addition to methyl acrylate .

  • Boc Protection: The carboxylic acid group is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions to yield the Boc derivative .

Stereoselective Modifications

Studies on analogous cyclopropane derivatives reveal that reaction conditions critically influence stereochemistry. For instance, treatment of 2,2-dibromocyclopropanecarboxylic acids with methyllithium at 0°C produces trans-monobromocyclopropane derivatives in 80–90% yields, whereas reactions below -80°C yield cis-trans mixtures . This stereospecificity is attributed to the intermediacy of cyclopropyllithium species, where lithium coordinates with the carboxylate group to stabilize the transition state .

Structural and Mechanistic Insights

Role of the Boc Group

The tert-butoxycarbonyl group serves dual roles:

  • Protection: It masks the carboxylic acid during subsequent reactions, preventing unwanted side reactions (e.g., nucleophilic attack) .

  • Steric Effects: The bulky tert-butyl group directs regioselectivity in reactions such as ethanolysis or reductive ring-opening .

Applications in Organic Synthesis

Intermediate for Natural Product Synthesis

This compound has been employed in the total synthesis of marine-derived γ-amino carboxylic acids, such as dysibetaine CPa . The Boc group facilitates selective deprotection under mild conditions (e.g., trifluoroacetic acid), enabling efficient access to target molecules without disturbing the cyclopropane ring .

Pharmaceutical Relevance

Cyclopropane derivatives are prized in drug design for their conformational rigidity, which enhances binding affinity to biological targets. The methyl and Boc substituents in this compound provide a template for developing protease inhibitors or receptor modulators .

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